molecular formula C13H8ClIN2O3 B4991714 N-(2-chloro-4-iodophenyl)-4-nitrobenzamide

N-(2-chloro-4-iodophenyl)-4-nitrobenzamide

Cat. No.: B4991714
M. Wt: 402.57 g/mol
InChI Key: LHPMPPZJSRHLDN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with a nitro group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-4-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 2-chloro-4-iodoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated product is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the nitro group.

Major Products

    Substitution: Products include derivatives where the chloro or iodo groups are replaced with other functional groups.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-2-methylpropanamide
  • N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2-chloro-4-iodophenyl)-4-nitrobenzamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, along with a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-11-7-9(15)3-6-12(11)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMPPZJSRHLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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